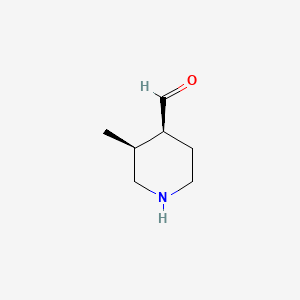
ethyl2-(5-amino-1H-1,2,4-triazol-3-yl)acetatehydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-(5-amino-1H-1,2,4-triazol-3-yl)acetate hydrochloride is an organic compound that belongs to the class of triazole derivatives. This compound is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms. The compound is often used in various scientific research applications due to its unique chemical properties and potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(5-amino-1H-1,2,4-triazol-3-yl)acetate hydrochloride typically involves the reaction of ethyl bromoacetate with 5-amino-1H-1,2,4-triazole in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic substitution mechanism, where the amino group of the triazole attacks the carbon atom of the bromoacetate, resulting in the formation of the desired product. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions .
Industrial Production Methods
In an industrial setting, the production of ethyl 2-(5-amino-1H-1,2,4-triazol-3-yl)acetate hydrochloride can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction parameters such as temperature, pressure, and residence time, leading to higher yields and purity of the final product. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve efficiency .
化学反応の分析
Types of Reactions
Ethyl 2-(5-amino-1H-1,2,4-triazol-3-yl)acetate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding triazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced triazole derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents under mild conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran or diethyl ether.
Major Products Formed
The major products formed from these reactions include various substituted triazole derivatives, which can have different functional groups attached to the triazole ring, depending on the reagents and conditions used .
科学的研究の応用
Ethyl 2-(5-amino-1H-1,2,4-triazol-3-yl)acetate hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex triazole derivatives, which can be used in the development of new materials and catalysts.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties. It can also be used as a probe to study enzyme mechanisms and interactions.
Medicine: Explored for its potential therapeutic applications, including as a precursor for the synthesis of pharmaceutical compounds with triazole moieties.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals
作用機序
The mechanism of action of ethyl 2-(5-amino-1H-1,2,4-triazol-3-yl)acetate hydrochloride is primarily based on its ability to interact with various molecular targets and pathways. The triazole ring can form hydrogen bonds and coordinate with metal ions, which allows it to interact with enzymes and receptors. This interaction can lead to the inhibition or activation of specific biochemical pathways, resulting in the observed biological effects .
類似化合物との比較
Similar Compounds
1,2,4-Triazole: A basic triazole compound that serves as a precursor for many triazole derivatives.
3-Amino-1,2,4-triazole: Similar to ethyl 2-(5-amino-1H-1,2,4-triazol-3-yl)acetate hydrochloride but lacks the ethyl ester group.
5-Amino-1H-1,2,4-triazole-3-carbohydrazide: Another triazole derivative with different functional groups attached to the triazole ring
Uniqueness
Ethyl 2-(5-amino-1H-1,2,4-triazol-3-yl)acetate hydrochloride is unique due to the presence of both the ethyl ester and amino groups, which provide it with distinct chemical reactivity and biological activity. This combination of functional groups allows for a wide range of chemical modifications and applications, making it a versatile compound in scientific research .
特性
分子式 |
C6H11ClN4O2 |
|---|---|
分子量 |
206.63 g/mol |
IUPAC名 |
ethyl 2-(3-amino-1H-1,2,4-triazol-5-yl)acetate;hydrochloride |
InChI |
InChI=1S/C6H10N4O2.ClH/c1-2-12-5(11)3-4-8-6(7)10-9-4;/h2-3H2,1H3,(H3,7,8,9,10);1H |
InChIキー |
WWZWYVFUSSBVQV-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)CC1=NC(=NN1)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[4-(methylamino)phenyl]methanesulfonamide hydrochloride](/img/structure/B13516169.png)
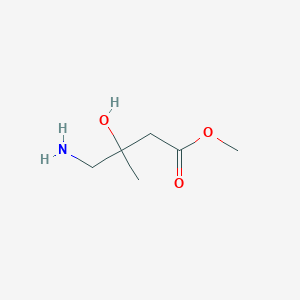

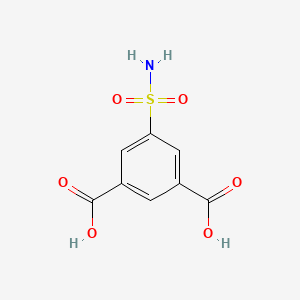
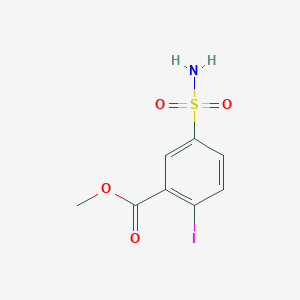

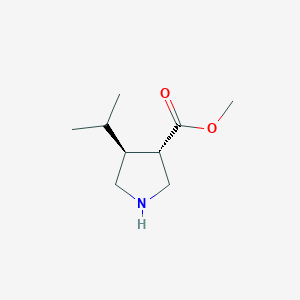
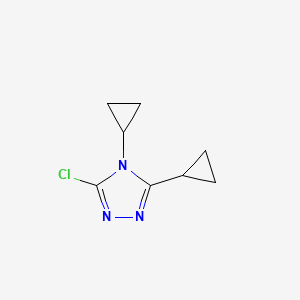
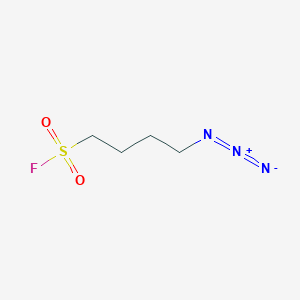

![{3-[(1S)-1-aminoethyl]-1H-1,2,4-triazol-5-yl}methanol dihydrochloride](/img/structure/B13516209.png)
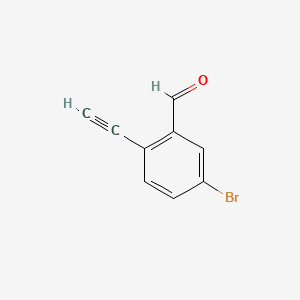
![{4-Amino-3-methyl-2-oxabicyclo[2.1.1]hexan-1-yl}methanolhydrochloride](/img/structure/B13516219.png)
